2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione
Overview
Description
2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H7NO5 and its molecular weight is 245.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120876. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms, therapeutic potential, and relevant case studies.
Antioxidant Activity
Research indicates that derivatives of isoindole compounds exhibit significant antioxidant properties. For instance, bioinformatics studies have shown that these compounds interact effectively with key molecular targets such as Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB). These interactions are crucial for mediating antioxidant activities and reducing oxidative stress in biological systems .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, studies have reported that similar isoindole derivatives exhibit IC values ranging from 39.7 µM to 46.6 µM against colon cancer cell lines (HCT-15 and SW-620) .
Cell Line | IC (µM) | Activity |
---|---|---|
HCT-15 | 46.6 | Moderate Inhibition |
SW-620 | 39.7 | Significant Inhibition |
Anti-inflammatory Properties
The anti-inflammatory effects of isoindole derivatives have also been documented. Compounds similar to this compound demonstrated significant inhibition of protein denaturation, indicating potential use as anti-inflammatory agents. In vitro tests showed that certain derivatives achieved up to 83% inhibition at concentrations of 500 µg/ml .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase), which are critical in neurodegenerative diseases .
- Modulation of Signaling Pathways : Compounds within this class often interact with signaling pathways involved in inflammation and cancer progression, such as NF-kB and mTOR pathways .
Case Studies
Several studies have highlighted the efficacy of isoindole derivatives in preclinical settings:
- A study on the synthesis of novel isoindoline derivatives revealed that specific substitutions could enhance anticancer activity against human colon carcinoma cell lines .
- Another investigation demonstrated the ability of these compounds to modulate oxidative stress markers in cellular models, suggesting a protective effect against cellular damage .
Properties
IUPAC Name |
2-(2,5-dioxooxolan-3-yl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5/c14-9-5-8(12(17)18-9)13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBHZDLGZBIMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298126 | |
Record name | 2-(2,5-Dioxooxolan-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-40-7 | |
Record name | NSC120876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,5-Dioxooxolan-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHTHALIMIDOSUCCINIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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